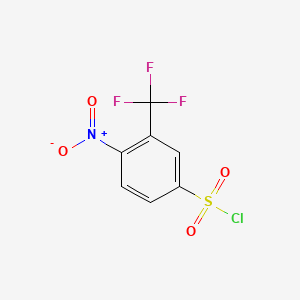

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride

CAS No.: 39234-83-8

Cat. No.: VC3721125

Molecular Formula: C7H3ClF3NO4S

Molecular Weight: 289.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39234-83-8 |

|---|---|

| Molecular Formula | C7H3ClF3NO4S |

| Molecular Weight | 289.62 g/mol |

| IUPAC Name | 4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C7H3ClF3NO4S/c8-17(15,16)4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H |

| Standard InChI Key | LJQUNSRHHHYXEW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)[N+](=O)[O-] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)[N+](=O)[O-] |

Introduction

Fundamental Properties and Characteristics

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is an organic compound characterized by a benzene ring substituted with four functional groups: a sulfonyl chloride group, a nitro group, and a trifluoromethyl group. The compound has the molecular formula C7H3ClF3NO4S and a molecular weight of 289.618 . The compound is identified by CAS number 39234-83-8. It typically exists as a crystalline solid that requires storage at 2-8 degrees Celsius to maintain stability .

The strategic positioning of the functional groups on the benzene ring creates a highly electrophilic compound with distinctive reactivity patterns. The electron-withdrawing nature of both the nitro group and the trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride moiety, making it particularly reactive toward nucleophiles.

Physical and Chemical Properties

The physical and chemical properties of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride are significantly influenced by its functional groups. The compound exhibits the following key properties:

| Property | Description |

|---|---|

| Physical State | Crystalline solid |

| Molecular Weight | 289.618 g/mol |

| Molecular Formula | C7H3ClF3NO4S |

| Recommended Storage | 2-8°C |

| Standard Purity | 95% |

| Solubility | Soluble in organic solvents such as dichloromethane and dimethylformamide |

| Reactivity | Highly reactive sulfonyl chloride group; susceptible to nucleophilic attack |

| Stability | Moisture-sensitive; hydrolyzes in the presence of water |

The compound's reactivity is primarily determined by the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. Additionally, the nitro group can be reduced to an amino group, providing further opportunities for chemical modifications.

Chemical Reactivity

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride demonstrates significant reactivity, particularly due to its sulfonyl chloride group and the electron-withdrawing effects of the nitro and trifluoromethyl substituents.

Major Reaction Types

The compound participates in several important reaction types:

-

Nucleophilic Substitution Reactions: The sulfonyl chloride group readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

-

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium catalysts or tin(II) chloride in acidic conditions.

-

Electrophilic Substitution: The compound can function as an electrophile in various transformations, forming covalent bonds with nucleophilic sites on target molecules.

Reaction Conditions and Reagents

The following table summarizes typical reaction conditions for 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride:

| Reaction Type | Common Reagents | Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Substitution | Amines (e.g., aniline) | Base (e.g., triethylamine), ambient to mild heating | Sulfonamides |

| Nucleophilic Substitution | Alcohols (e.g., methanol) | Base, ambient to mild heating | Sulfonate esters |

| Nucleophilic Substitution | Thiols (e.g., thiophenol) | Base, ambient to mild heating | Sulfonate thioesters |

| Reduction | H2/Pd catalyst | Room temperature to moderate pressure | 4-Amino-3-(trifluoromethyl)benzenesulfonyl chloride |

| Reduction | SnCl2/HCl | Acidic conditions, mild heating | 4-Amino-3-(trifluoromethyl)benzenesulfonyl chloride |

These reactions are fundamental to the compound's utility in various synthetic applications, particularly in medicinal chemistry and the preparation of biologically active molecules.

Applications in Research and Industry

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride serves as a versatile building block in various scientific and industrial applications, with particular significance in pharmaceutical development.

Medicinal Chemistry Applications

In medicinal chemistry, this compound plays a crucial role as an intermediate in the synthesis of pharmaceutical compounds, particularly sulfonamide derivatives that exhibit antibacterial properties. The presence of the trifluoromethyl group often enhances the metabolic stability and lipophilicity of the resulting drugs, making it a valuable structural component in drug design.

Mechanism of Action and Molecular Interactions

The mechanism of action of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is primarily governed by its electrophilic nature and the reactivity of its functional groups.

Electrophilic Reactivity

The sulfonyl chloride group acts as a potent electrophile, readily reacting with nucleophilic centers in target molecules. This reactivity is enhanced by the electron-withdrawing effects of both the nitro and trifluoromethyl groups, which increase the electrophilicity of the sulfonyl chloride carbon.

In nucleophilic substitution reactions, the nucleophile attacks the sulfur atom of the sulfonyl chloride group, displacing the chloride ion and forming a new covalent bond. This mechanism is central to the compound's utility in forming sulfonamides, sulfonate esters, and other derivatives.

Biological Targeting

When derivatives of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride interact with biological systems, they may form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine. This can lead to modification of protein function, enzyme inhibition, or other biological effects that may be exploited for therapeutic purposes.

The specificity of these interactions depends on the structural context and the presence of additional functional groups that may guide the molecule to particular biological targets.

Comparison with Similar Compounds

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride can be meaningfully compared with structurally related compounds to understand its unique properties and advantages.

Structural Analogs Comparison

The following table compares 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride with structurally related compounds:

| Compound | Structural Differences | Reactivity Differences | Applications |

|---|---|---|---|

| 4-Nitrobenzenesulfonyl chloride | Lacks trifluoromethyl group | Less electron-withdrawing; moderately lower reactivity | Similar applications but lower potency in some contexts; moderate antibacterial activity |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | Lacks nitro group | Different reactivity profile; less activated toward nucleophilic attack | Limited biological applications compared to the nitro-containing analog |

| 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride | Different positional isomerism | Varies in reactivity due to different electronic effects | Different selectivity in reactions; potential for different biological activities |

| p-Toluenesulfonyl chloride (Tosyl chloride) | Contains methyl group instead of nitro and trifluoromethyl groups | Less reactive; milder protecting group | Widely used as a protecting group in organic synthesis |

Unique Features and Advantages

The unique combination of the nitro and trifluoromethyl groups in 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride confers several advantages:

-

Enhanced Reactivity: The presence of two strongly electron-withdrawing groups significantly increases the electrophilicity of the sulfonyl chloride moiety, facilitating reactions with weaker nucleophiles.

-

Structural Diversity: The compound provides multiple sites for further modification, including reduction of the nitro group, which enables the synthesis of diverse derivatives.

-

Stability Considerations: The trifluoromethyl group enhances metabolic stability in biological systems, making derivatives potentially more effective as pharmaceutical agents.

-

Selectivity: The unique electronic properties can confer selectivity in certain reactions, potentially leading to more specific biological activities.

Recent Research Findings and Applications

Recent studies have highlighted the potential of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride and its derivatives in various research areas, particularly in medicinal chemistry and biological applications.

Antibacterial Properties

Derivatives of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride have demonstrated significant antibacterial activity against various bacterial strains. Sulfonamide derivatives, in particular, have shown efficacy against pathogens including Escherichia coli and Candida albicans. These compounds exhibit minimum inhibitory concentrations (MICs) as low as 4.88 μg/mL for certain derivatives, indicating potent antimicrobial activity.

Anticancer Research

In vitro studies have revealed that certain derivatives of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride exhibit cytotoxic effects against multiple human cancer cell lines. Some compounds have shown IC50 values lower than established chemotherapeutic agents like Doxorubicin, suggesting potential applications in cancer therapy.

The mechanism behind these anticancer effects likely involves the compound's ability to form covalent bonds with critical nucleophilic residues in proteins that are essential for cancer cell survival and proliferation.

Synthetic Methodology Advancements

Recent advancements in synthetic methodologies have improved the efficiency and selectivity of reactions involving 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride. These developments include:

-

Optimization of reaction conditions to enhance yield and purity

-

Development of regioselective functionalization strategies

-

Exploration of catalytic systems to facilitate challenging transformations

-

Green chemistry approaches to reduce environmental impact of synthesis processes

These methodological improvements have expanded the utility of this compound in both research and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume